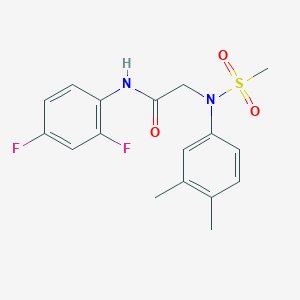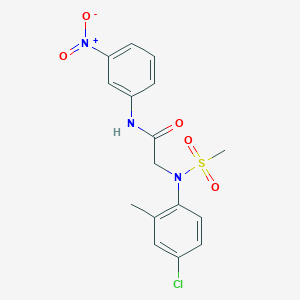![molecular formula C25H18N6O2S B3518215 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE](/img/structure/B3518215.png)
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE
描述
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE is a complex organic compound that features a benzoxazole ring, a triazolophthalazine moiety, and a phenylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The triazolophthalazine moiety is then synthesized separately and coupled with the benzoxazole derivative. Finally, the phenylacetamide group is introduced through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
化学反应分析
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
科学研究应用
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用机制
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzoxazole and triazolophthalazine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further investigation.
相似化合物的比较
Similar Compounds
- ETHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-{[([1,2,4]TRIAZOLO[3,4-B]BENZOTHIAZOL-3-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
- 2-(1,3-BENZOXAZOL-2-YL)-3-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
Uniqueness
What sets 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)ACETAMIDE apart from similar compounds is its unique combination of structural features. The presence of both benzoxazole and triazolophthalazine moieties, along with the phenylacetamide group, provides a distinct set of chemical and biological properties that can be leveraged for various applications.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6O2S/c1-15-18-9-2-3-10-19(18)24-29-28-23(31(24)30-15)16-7-6-8-17(13-16)26-22(32)14-34-25-27-20-11-4-5-12-21(20)33-25/h2-13H,14H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXUQWZCDHHQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)CSC5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B3518133.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-phenylglycinamide](/img/structure/B3518141.png)
![2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B3518149.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3518153.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3518156.png)

![2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3518171.png)
![3-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B3518179.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B3518181.png)

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B3518191.png)
![N-[({3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B3518199.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3518201.png)

